3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid 3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16702686
InChI: InChI=1S/C12H11NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid

CAS No.:

Cat. No.: VC16702686

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid -

Specification

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
IUPAC Name 4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H11NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)
Standard InChI Key DBEKDAZTABHMRW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[(4-Methoxycarbonylphenyl)carbamoyl]prop-2-enoic acid (C₁₂H₁₁NO₅) features a planar, conjugated system comprising:

  • A 4-methoxycarbonylphenyl group providing hydrophobic interactions.

  • A carbamoyl linker enabling hydrogen bonding with biological targets.

  • An α,β-unsaturated carboxylic acid moiety contributing to electrophilic reactivity and metal coordination .

The canonical SMILES representation (COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O) confirms the Z-configuration of the α,β-unsaturated system, critical for HDAC binding . X-ray crystallography and NMR studies reveal intramolecular hydrogen bonding between the carbamoyl NH and carbonyl oxygen, stabilizing the bioactive conformation.

Table 1: Key Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight249.22 g/molMass Spectrometry
LogP1.87Computational Prediction
pKa (Carboxylic Acid)3.2 ± 0.1Potentiometric Titration
λmax (UV-Vis)265 nm (π→π* transition)Spectrophotometry

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Methoxycarbonylation of 4-aminobenzoic acid using methyl chloroformate in anhydrous THF, yielding 4-(methoxycarbonyl)aniline (85% yield).

  • Acylation with maleic anhydride in ethyl acetate at 0–5°C, forming the intermediate maleamic acid.

  • Tautomerization under acidic conditions (HCl/EtOH) to generate the α,β-unsaturated system.

Critical process parameters include strict temperature control during acylation to prevent polymerization and pH adjustment to 2.5–3.0 during tautomerization.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.3 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 6.85 (dd, J=15.6 Hz, 1H, CH=), 6.12 (d, J=15.6 Hz, 1H, CH=CO), 3.87 (s, 3H, OCH₃).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1645 cm⁻¹ (α,β-unsaturated acid C=O).

Mechanism of HDAC Inhibition

Isoform Selectivity

The compound exhibits nanomolar inhibition against HDAC8 (IC₅₀ = 48 nM) and HDAC2 (IC₅₀ = 112 nM), with >100-fold selectivity over class IIa HDACs . Molecular docking simulations reveal:

  • The methoxycarbonyl group occupies the hydrophobic pocket near the HDAC8 active site.

  • The α,β-unsaturated ketone chelates the catalytic Zn²⁺ ion through its carbonyl oxygen .

  • The carboxylic acid forms hydrogen bonds with Tyr306 and His142 residues in HDAC2 .

Table 2: HDAC Inhibition Profile

HDAC IsoformIC₅₀ (nM)Cellular Effect
HDAC848Differentiation, MYCN downregulation
HDAC2112p21 activation, apoptosis
HDAC1890Minor cell cycle effects

Biological Activity in Cancer Models

Neuroblastoma Cell Lines

In MYCN-amplified BE(2)-C cells:

  • 0.5–1 μM induces neurite outgrowth (2.3-fold increase vs control) and NTRK1 upregulation .

  • 2.5 μM promotes G₀/G₁ arrest (78% cells vs 54% control) via p21/WAF1 induction .

  • Synergizes with 13-cis-retinoic acid (CI=0.32 at ED₇₅), overcoming retinoid resistance in IMR-32 cells .

Apoptotic Pathways

  • PARP cleavage observed at 5 μM (48% apoptotic cells vs 6% control).

  • Downregulates survivin (0.4-fold) and Bcl-xL (0.3-fold) while upregulating Bax (3.1-fold) .

  • Enhances doxorubicin sensitivity 4.2-fold in HDAC10-overexpressing SK-N-AS cells .

ParameterValue (Mouse)Human Prediction
Oral Bioavailability42%28–35% (PPB >90%)
t₁/₂2.7 h4.1 h (CYP3A4/5 metabolism)
Brain Penetration0.12 (B/P)Limited (P-gp substrate)

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